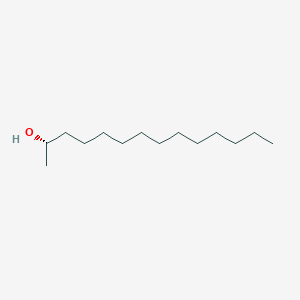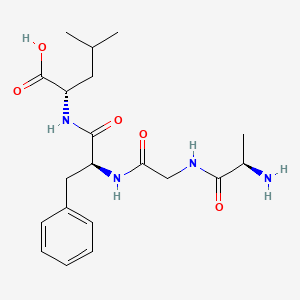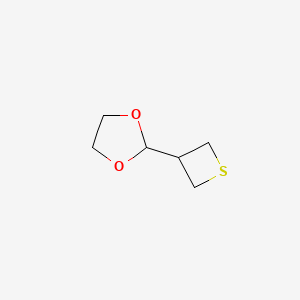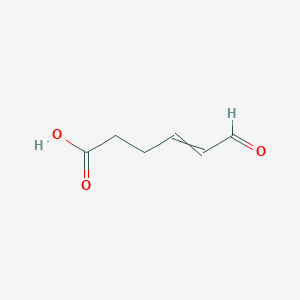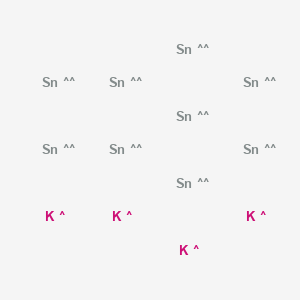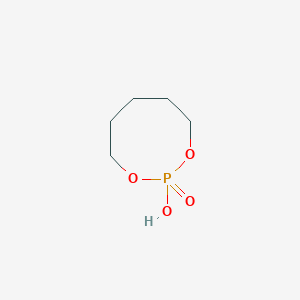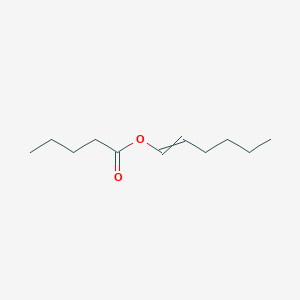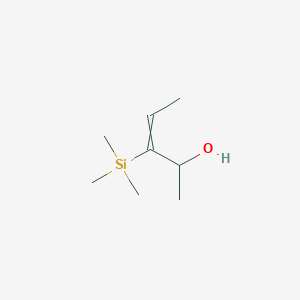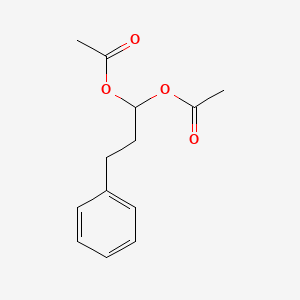
3-Phenylpropane-1,1-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpropane-1,1-diyl diacetate is an organic compound with the molecular formula C13H14O4 It is a diacetate ester derivative of 3-phenylpropane-1,1-diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylpropane-1,1-diyl diacetate typically involves the esterification of 3-phenylpropane-1,1-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the diacetate ester .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the diol and acetic anhydride are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropane-1,1-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diacetate back to the diol.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3-phenylpropanoic acid.
Reduction: Formation of 3-phenylpropane-1,1-diol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Phenylpropane-1,1-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 3-phenylpropane-1,1-diyl diacetate involves its hydrolysis to 3-phenylpropane-1,1-diol, which can then interact with various biological targets. The diol form can undergo further metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenylpropene-3,3-diol diacetate
- 1,2-Propanediol diacetate
- 2-Hydroxypropane-1,3-diyl diacetate
Uniqueness
3-Phenylpropane-1,1-diyl diacetate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to other similar diacetate esters .
Properties
CAS No. |
85337-09-3 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(1-acetyloxy-3-phenylpropyl) acetate |
InChI |
InChI=1S/C13H16O4/c1-10(14)16-13(17-11(2)15)9-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3 |
InChI Key |
ANUYJDFOJDZIFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCC1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


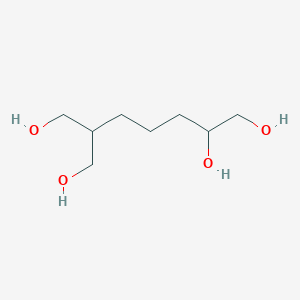

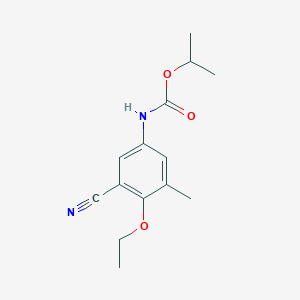

![Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate](/img/structure/B14418024.png)
